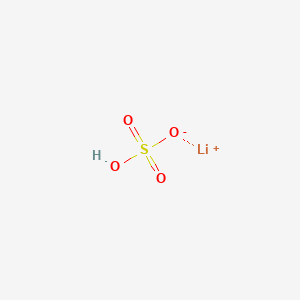

Lithium hydrogen sulfate

Description

Properties

IUPAC Name |

lithium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCCWDVOHHFCKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiHSO4, HLiO4S | |

| Record name | lithium hydrogen sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928663 | |

| Record name | Lithium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-86-6 | |

| Record name | Lithium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Anhydrous Lithium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous lithium hydrogen sulfate (LiHSO₄), a compound of interest in various chemical and pharmaceutical applications. The document details the primary synthesis methodologies, experimental protocols, and relevant quantitative data to assist researchers in the effective preparation of this reagent.

Introduction

Anhydrous lithium hydrogen sulfate, also known as lithium bisulfate, is a hygroscopic, crystalline solid with the chemical formula LiHSO₄.[1] Its utility spans from acting as a catalyst in organic reactions to its potential use in the development of specialty glass and as a reagent in pharmaceutical synthesis.[1] The anhydrous form is particularly crucial in applications where the presence of water is undesirable. This guide focuses on the prevalent methods for its synthesis, primarily through the neutralization of lithium bases with sulfuric acid.

Synthesis Methodologies

The synthesis of anhydrous lithium hydrogen sulfate is principally achieved through two main aqueous-phase neutralization reactions, followed by a dehydration step. A solid-state synthesis route is also described, though less common.

Neutralization of Lithium Hydroxide with Sulfuric Acid

This method involves the reaction of a strong base, lithium hydroxide (LiOH), with a strong acid, sulfuric acid (H₂SO₄), in a 1:1 molar ratio to form lithium hydrogen sulfate and water.

Reaction: LiOH + H₂SO₄ → LiHSO₄ + H₂O[1][2]

Neutralization of Lithium Carbonate with Sulfuric Acid

In this approach, lithium carbonate (Li₂CO₃) is treated with sulfuric acid. To favor the formation of lithium hydrogen sulfate over lithium sulfate, a 1:2 molar ratio of lithium carbonate to sulfuric acid is required.

Reaction: Li₂CO₃ + 2H₂SO₄ → 2LiHSO₄ + H₂O + CO₂[3]

Solid-State Synthesis

A less common, solvent-free method involves the direct mechanical grinding of a lithium salt with sulfuric acid. This method requires careful temperature control to prevent decomposition.[1]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of anhydrous lithium hydrogen sulfate.

Protocol 1: Synthesis from Lithium Hydroxide

This protocol outlines the steps for synthesizing LiHSO₄ from lithium hydroxide and sulfuric acid, followed by isolation and dehydration.

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Acetone (for washing)

Procedure:

-

Preparation of Lithium Hydroxide Solution: Dissolve a stoichiometric amount of lithium hydroxide monohydrate in deionized water in a reaction vessel equipped with a magnetic stirrer.

-

Addition of Sulfuric Acid: While stirring continuously, slowly add a stoichiometric equivalent (1:1 molar ratio) of concentrated sulfuric acid to the lithium hydroxide solution. The addition should be performed carefully to control the exothermic reaction.

-

Crystallization: The resulting solution is concentrated by gentle heating to induce crystallization of lithium hydrogen sulfate. Slow evaporation at room temperature can also be employed to obtain well-defined crystals.[1]

-

Isolation and Washing: The crystallized lithium hydrogen sulfate is isolated by vacuum filtration. The crude crystals are then washed with acetone to remove any residual impurities.[1]

-

Drying: The washed crystals are dried in a vacuum oven at a temperature range of 80-180°C to yield anhydrous lithium hydrogen sulfate.[1] The completion of dehydration should be confirmed by obtaining a constant weight.

Protocol 2: Synthesis from Lithium Carbonate

This protocol details the synthesis of LiHSO₄ from lithium carbonate and sulfuric acid.

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Acetone (for washing)

Procedure:

-

Preparation of Lithium Carbonate Slurry: Add a stoichiometric amount of lithium carbonate to deionized water in a reaction vessel to form a slurry.

-

Addition of Sulfuric Acid: Slowly and carefully add two molar equivalents of concentrated sulfuric acid to the lithium carbonate slurry with constant stirring. The gradual addition is necessary to control the effervescence due to the evolution of carbon dioxide.

-

Reaction Completion: Continue stirring until the gas evolution ceases, indicating the completion of the reaction.

-

Crystallization: Concentrate the resulting lithium hydrogen sulfate solution by gentle heating or slow evaporation to induce crystallization.

-

Isolation and Washing: Isolate the crystals by vacuum filtration and wash with acetone.[1]

-

Drying: Dry the crystals in a vacuum oven at 80-180°C to obtain the anhydrous product.[1]

Data Presentation

The following tables summarize the key physicochemical properties and typical process parameters for the synthesis of anhydrous lithium hydrogen sulfate.

Table 1: Physicochemical Properties of Anhydrous Lithium Hydrogen Sulfate

| Property | Value |

| Molecular Formula | HLiO₄S[1][4] |

| Molar Mass | 104.01 g/mol [4] |

| Appearance | White crystalline solid[1] |

| Density | ~2.22 g/mL at 25 °C[1] |

| Melting Point | 845 °C[1] |

| Solubility in Water | 25.7 g/100 mL at 25 °C[1] |

| Solubility in Organic Solvents | Insoluble in ethanol and acetone |

Table 2: Process Parameters for Anhydrous Lithium Hydrogen Sulfate Synthesis

| Parameter | Method 1 (from LiOH) | Method 2 (from Li₂CO₃) |

| Reactant Molar Ratio | 1:1 (LiOH:H₂SO₄) | 1:2 (Li₂CO₃:H₂SO₄) |

| Reaction Medium | Aqueous | Aqueous |

| Crystallization Method | Evaporation/Cooling | Evaporation/Cooling |

| Purification Step | Acetone Wash | Acetone Wash |

| Drying Temperature | 80-180 °C (Vacuum Oven)[1] | 80-180 °C (Vacuum Oven)[1] |

| Typical Purity | High Purity | High Purity |

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflows for the synthesis of anhydrous lithium hydrogen sulfate.

References

Crystal Structure of Lithium Hydrogen Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the crystal structure of lithium hydrogen sulfate (LiHSO₄). While detailed crystallographic data remains elusive in publicly accessible literature, this document summarizes the available information regarding its synthesis, crystal system, and the general experimental protocols involved in crystal structure analysis.

Introduction

Lithium hydrogen sulfate (LiHSO₄), also known as lithium bisulfate, is an inorganic compound that has garnered interest for its potential applications in various fields. A thorough understanding of its crystal structure is fundamental to elucidating its physicochemical properties and exploring its utility. This guide consolidates the current knowledge of the LiHSO₄ crystal structure and outlines the standard methodologies for its determination.

Synthesis of Lithium Hydrogen Sulfate Crystals

Single crystals of lithium hydrogen sulfate are typically grown using the slow evaporation technique.[1] This method involves dissolving a lithium-containing precursor, such as lithium carbonate or lithium hydroxide, in an aqueous solution of sulfuric acid.[2] The resulting solution is left undisturbed, allowing the solvent to evaporate slowly at a controlled temperature. Over time, this process leads to the formation of single crystals suitable for structural analysis.

Reaction: LiOH + H₂SO₄ → LiHSO₄ + H₂O

Crystal System and Structure

Based on powder X-ray diffraction (XRD) studies, lithium hydrogen sulfate has been determined to crystallize in a monoclinic system.[1] The monoclinic crystal system is characterized by three unequal crystallographic axes, with two axes being perpendicular to each other and the third axis being inclined.

Experimental Protocols for Crystal Structure Determination

The definitive determination of a crystal structure relies on single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Experimental Workflow

Methodological Details

-

Crystal Growth: As mentioned, single crystals of LiHSO₄ are grown by the slow evaporation of an aqueous solution.[1] The quality of the crystals is crucial for obtaining high-resolution diffraction data.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the Bragg reflections.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a standard format known as a Crystallographic Information File (CIF).

Quantitative Data Summary

As of the latest literature review, detailed quantitative crystallographic data for LiHSO₄, including lattice parameters and atomic coordinates, have not been published. The following table reflects the current limited information.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | Not Reported | - |

| a (Å) | Not Reported | - |

| b (Å) | Not Reported | - |

| c (Å) | Not Reported | - |

| β (°) | Not Reported | - |

| Unit Cell Volume (ų) | Not Reported | - |

Conclusion

While the synthesis and crystal system of lithium hydrogen sulfate have been established, a complete and detailed crystal structure analysis remains a subject for future research. The determination of the precise lattice parameters, space group, and atomic coordinates through single-crystal X-ray diffraction is essential for a comprehensive understanding of this compound. Such data will be invaluable for computational modeling, property prediction, and the rational design of new materials for researchers, scientists, and professionals in drug development.

References

Thermal Decomposition of Lithium Hydrogen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of lithium hydrogen sulfate (LiHSO₄). It details the multi-step decomposition pathway, identifies the evolved gaseous products at each stage, and presents quantitative data from thermal analysis studies. The guide includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and visualizes the decomposition pathway and experimental workflow using Graphviz diagrams. This document is intended to be a valuable resource for professionals working in fields where the thermal behavior of sulfate compounds is of critical importance.

Introduction

Lithium hydrogen sulfate (LiHSO₄), also known as lithium bisulfate, is an inorganic compound that finds applications in various chemical syntheses and as a potential component in certain electrochemical systems. Understanding its thermal stability and decomposition products is crucial for its safe handling, storage, and application in high-temperature processes. The thermal decomposition of metal hydrogen sulfates, in general, is a complex process that typically proceeds through the formation of an intermediate pyrosulfate before yielding the final metal sulfate and sulfur oxides. This guide provides an in-depth analysis of the specific thermal decomposition behavior of lithium hydrogen sulfate.

Thermal Decomposition Pathway

The thermal decomposition of lithium hydrogen sulfate occurs in a two-step process. The first step involves the condensation of two molecules of lithium hydrogen sulfate to form lithium pyrosulfate (Li₂S₂O₇) and water. The second step is the decomposition of lithium pyrosulfate into lithium sulfate (Li₂SO₄) and sulfur trioxide.

The overall decomposition reactions can be summarized as follows:

Step 1: Formation of Lithium Pyrosulfate 2LiHSO₄(s) → Li₂S₂O₇(s) + H₂O(g)

Step 2: Decomposition of Lithium Pyrosulfate Li₂S₂O₇(s) → Li₂SO₄(s) + SO₃(g)

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of lithium hydrogen sulfate. The data is compiled from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Products | Analytical Method |

| Step 1 | 160 - 250 | ~8.3 | H₂O | TGA-MS |

| Step 2 | 350 - 450 | ~37.0 | SO₃ | TGA-MS |

Note: The temperature ranges and mass loss percentages can vary slightly depending on experimental conditions such as heating rate and sample purity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of lithium hydrogen sulfate.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the temperature-dependent mass loss of LiHSO₄ and identify the evolved gaseous products.

Instrumentation: A simultaneous thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

Methodology:

-

Sample Preparation: A small amount of finely ground lithium hydrogen sulfate (typically 5-10 mg) is accurately weighed into an alumina crucible.

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas (e.g., Argon or Nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

The transfer line to the mass spectrometer is heated to prevent condensation of the evolved gases (e.g., 200 °C).

-

-

Thermal Program: The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. Simultaneously, the mass spectrometer scans for the mass-to-charge ratio (m/z) of the evolved gases. Key m/z values to monitor include 18 (for H₂O) and 80 (for SO₃).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step, as well as the percentage of mass lost. The MS data is correlated with the TGA steps to identify the evolved gas at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, decomposition) and associated enthalpy changes of LiHSO₄.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of LiHSO₄ (typically 2-5 mg) is hermetically sealed in an aluminum or gold crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., Nitrogen) at a constant flow rate.

-

Thermal Program: The sample is heated from ambient temperature to a temperature above its final decomposition, typically around 500 °C, at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC curve is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events. The onset temperature of a peak indicates the beginning of a transition, and the area under the peak is proportional to the enthalpy change of the event. A sharp endothermic peak around 116 °C is indicative of the melting of lithium hydrogen sulfate.

Visualizations

Thermal Decomposition Pathway of Lithium Hydrogen Sulfate

A Technical Guide to the Physical and Chemical Properties of Lithium Bisulfate and Lithium Sulfate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of lithium bisulfate (LiHSO₄) and the closely related, more extensively studied lithium sulfate (Li₂SO₄). This document is intended to serve as a detailed resource, summarizing key quantitative data, outlining experimental protocols for characterization, and visualizing fundamental processes.

Introduction

Lithium bisulfate, also known as lithium hydrogen sulfate, is an inorganic compound with the chemical formula LiHSO₄. It is a white, crystalline solid that is highly soluble in water.[1] While important, specific experimental data for lithium bisulfate is less abundant in scientific literature compared to its parent salt, lithium sulfate (Li₂SO₄). Lithium sulfate is a key inorganic salt with significant applications in various fields, including the production of specialized glass and ceramics, mood-stabilizing medications, and advanced battery technologies.[2][3]

This guide will present the available data for lithium bisulfate and provide a detailed analysis of lithium sulfate, which serves as a critical reference due to the similarities in the lithium cation and sulfate anion group.

Physical and Chemical Properties

The properties of lithium bisulfate and lithium sulfate are summarized below. Quantitative data has been compiled into tables for ease of comparison.

Lithium bisulfate is a white crystalline solid.[1][4] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, which requires careful storage to maintain its purity.[4]

Table 1: Physical and Chemical Properties of Lithium Bisulfate (LiHSO₄)

| Property | Value | Source |

| IUPAC Name | Lithium hydrogen sulfate | [5] |

| Synonyms | Lithium bisulfate, Lithium hydrogensulfate | [1][5][6] |

| CAS Number | 13453-86-6 | [1][6] |

| Molecular Formula | HLiO₄S | [1][5][6] |

| Molecular Weight | 104.01 g/mol | [1][6] |

| Appearance | White crystalline solid | [1][4] |

| Boiling Point | 330 °C at 760 mmHg | [1] |

| Solubility | Highly soluble in water | [1] |

Lithium sulfate is a white, hygroscopic inorganic salt.[7] A notable characteristic is its retrograde solubility in water; unlike most salts, its solubility decreases as the temperature increases because its dissolution is an exothermic process.[7][8]

Table 2: Physical and Chemical Properties of Lithium Sulfate (Li₂SO₄)

| Property | Value | Source |

| IUPAC Name | Lithium sulfate | [7][9] |

| CAS Number | 10377-48-7 (Anhydrous) | [3][7] |

| Molecular Formula | Li₂SO₄ | [3][7] |

| Molecular Weight | 109.94 g/mol | [7][9] |

| Appearance | White crystalline solid, hygroscopic | [7] |

| Density | 2.221 g/cm³ (anhydrous) | [3][7] |

| Melting Point | 859 °C (1,578 °F; 1,132 K) | [7] |

| Boiling Point | 1,377 °C (2,511 °F; 1,650 K) | [7] |

| Solubility in Water | 34.9 g/100 mL (25 °C), 29.2 g/100 mL (100 °C) | [7] |

| Insoluble in | Absolute ethanol, acetone, pyridine | [7] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | −1436.37 kJ/mol | [7][10] |

| Std. Molar Entropy (S⦵₂₉₈) | 113 J/mol K | [7] |

Crystal Structure

Lithium sulfate has two primary crystal phases. At room temperature (Phase II), it possesses a monoclinic crystal system.[7] Upon heating past 575 °C, it transitions to a face-centered cubic crystal system (Phase I).[7] This solid-solid phase transition at 576°C is a key mechanism for its use in high-temperature thermal energy storage.[11][12]

Table 3: Crystallographic Data for Lithium Sulfate (β-Li₂SO₄, Monoclinic)

| Parameter | Value | Source |

| Space Group | P2₁/c (No. 14) | [7][13] |

| Lattice Constants | a = 8.239 Å, b = 4.954 Å, c = 8.474 Å | [7] |

| β = 107.98° | [7] | |

| Formula Units (Z) | 4 | [7] |

| Lattice Volume (V) | 328.9 ų | [7] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of lithium sulfate.

A common and straightforward method for synthesizing high-purity lithium sulfate is through the acid-base neutralization reaction of lithium carbonate with sulfuric acid.[2]

Reaction: Li₂CO₃(s) + H₂SO₄(aq) → Li₂SO₄(aq) + H₂O(l) + CO₂(g)[2]

Protocol:

-

Slurry Formation: In a reaction vessel equipped with a stirrer, a stoichiometric amount of lithium carbonate is slowly added to deionized water to create a slurry.[2]

-

Acid Addition: Concentrated sulfuric acid (98%) is carefully and slowly added to the stirring slurry. The evolution of CO₂ gas drives the reaction to completion.[2]

-

Reaction Completion: The solution is heated to approximately 30-60°C and stirred continuously for 30-60 minutes to ensure all reactants are consumed.[2]

-

Purification:

-

Decarburization: A slight excess of sulfuric acid is added to convert any remaining lithium carbonate.[2]

-

Impurity Removal: The solution is filtered. Small amounts of white carbon black and sodium hydroxide are added to the filtrate, which is then heated (50-60°C) and stirred to remove impurities like fluorine.[2][14]

-

-

Crystallization: The purified solution is filtered again, and the filtrate undergoes vacuum concentration to induce crystallization of high-purity lithium sulfate.[14]

-

Drying: The resulting crystals are placed in a drying oven to obtain the final anhydrous lithium sulfate product.[14]

-

X-ray Diffraction (XRD): Single crystal or powder XRD is used to determine the crystal structure, including space group and lattice parameters. Data is typically collected at a specific temperature (e.g., 150 K) using a diffractometer with a specific radiation source (e.g., Mo Kα).[15] The resulting diffraction pattern is analyzed using software like SHELX or JANA2006 to solve and refine the crystal structure.[15][16]

-

Thermal Analysis (DSC/TGA):

-

Objective: To determine thermal properties such as melting point, phase transition temperatures, and thermal stability.[12]

-

Differential Scanning Calorimetry (DSC): A sample is heated at a constant rate (e.g., 10 K/min), and the heat flow is measured. Endothermic peaks indicate phase transitions (e.g., solid-solid transition at ~576°C) and melting. The area under these peaks is integrated to calculate the latent heat of transition and fusion.[12][17]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to study dehydration and decomposition processes. For lithium sulfate monohydrate, TGA can precisely track the loss of water.[18]

-

-

Vibrational Spectroscopy (FTIR/Raman):

-

Objective: To identify functional groups and study ionic interactions and bonding within the crystal lattice.[15][19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An IR spectrum can be obtained from a sample prepared as a KBr wafer.[9]

-

Raman Spectroscopy: Spectra are recorded using a spectrometer with a laser excitation source (e.g., 1064 nm). The analysis of the sulfate ion's internal modes (e.g., v1 band profile) can reveal perturbations due to ionic interactions and can be used to calculate the ionic association constant.[15][19]

-

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to lithium sulfate.

Caption: Workflow for the synthesis of high-purity lithium sulfate.

Caption: Experimental workflow for material characterization.

Thermal Decomposition

The thermal stability and decomposition pathway are critical for high-temperature applications.

-

Lithium Sulfate Monohydrate (Li₂SO₄·H₂O): The thermal dehydration of the monohydrate form has been studied in detail. The process involves an induction period, a surface reaction, and a phase boundary-controlled reaction.[18]

-

Anhydrous Lithium Sulfate (Li₂SO₄): It is thermally stable up to its melting point of 859°C.[7] Studies on its decomposition in battery electrolytes show complex interactions. In the presence of other electrolyte components, decomposition can lead to the formation of various organic sulfides and salt decomposition products like LiF.[20] The decomposition of related salts like lithium bis(fluorosulfonyl)imide (LiFSI) has also been investigated to understand the role of impurities and their implications for battery life.[21]

Safety and Handling

Based on Safety Data Sheets (SDS), lithium sulfate is harmful if swallowed and causes serious eye irritation.[22][23][24]

-

Handling: Use personal protective equipment (PPE), including splash goggles, gloves, and a lab coat.[23][25] Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[22][23][26] Wash hands thoroughly after handling.[22][26]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[22] Lithium sulfate is hygroscopic and air-sensitive, so storage under an inert atmosphere is recommended.[22]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[22][23]

-

Skin: Wash off with soap and plenty of water.[24]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and get medical attention.[22][23][24]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[22][23]

-

Applications in Research and Development

While direct applications of lithium bisulfate in drug development are not widely documented, lithium salts, in general, have a significant history in medicine.

-

Pharmaceuticals: Lithium salts, particularly lithium carbonate, are well-established as mood-stabilizing drugs for the treatment of bipolar disorder.[3][27] The therapeutic effects are linked to the unique physicochemical properties of the lithium ion.

-

Battery Technology: Lithium bisulfate and sulfate are used as components in electrolyte solutions for lithium-ion batteries, where they facilitate the movement of lithium ions between electrodes, enhancing performance.[1] Research is ongoing to understand the decomposition pathways of sulfate-based electrolytes to improve battery stability and lifespan.[28]

-

Thermal Energy Storage: Anhydrous lithium sulfate is a promising phase change material (PCM) for high-temperature thermal energy storage, particularly for concentrated solar power (CSP) applications, due to its high latent heat and stable solid-solid phase transition.[11][12]

-

Organic Synthesis: Lithium bisulfate can be used as a reagent in various organic synthesis reactions.[1]

References

- 1. Cas 13453-86-6,LITHIUM BISULFATE | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy Lithium hydrogen sulfate | 13453-86-6 [smolecule.com]

- 5. guidechem.com [guidechem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Lithium sulfate - Wikipedia [en.wikipedia.org]

- 8. Lithium sulfate anhydrous, 98.0+%, 10377-48-7 [chemkits.eu]

- 9. Lithium sulfate | Li2O4S | CID 66320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lithium sulphate [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. CN103523806B - High-purity anhydrous lithium sulfate preparation method - Google Patents [patents.google.com]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Degradation mechanisms of lithium sulfide (Li2S) composite cathode in carbonate electrolyte and improvement by increasing electrolyte concentration - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 21. Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. tracesciences.com [tracesciences.com]

- 24. dept.harpercollege.edu [dept.harpercollege.edu]

- 25. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 26. static.cymitquimica.com [static.cymitquimica.com]

- 27. Lithium: Emerging frontiers in metallopharmaceutical therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13C‐Labeling of Electrolyte Components - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature and Handling of Lithium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of lithium hydrogen sulfate (LiHSO₄), detailing its physicochemical characteristics and outlining best practices for its handling, storage, and disposal. The document also includes detailed experimental protocols for determining hygroscopicity, aimed at professionals in research and drug development.

Physicochemical Properties of Lithium Hydrogen Sulfate

Lithium hydrogen sulfate, also known as lithium bisulfate, is an inorganic compound with the chemical formula HLiO₄S. It is a white crystalline solid that is soluble in water.[1]

| Property | Value | Reference |

| Molecular Formula | HLiO₄S | [1] |

| Molar Mass | 104.01 g/mol | [2] |

| Appearance | Colorless prismatic crystals | [2] |

| Melting Point | 104 °C | [2] |

| Solubility in Water | Soluble | [1][2] |

Hygroscopic Nature of Lithium Hydrogen Sulfate

Lithium hydrogen sulfate is known to be a hygroscopic substance, readily absorbing moisture from the atmosphere. This property necessitates careful handling and storage to maintain its chemical integrity and prevent degradation. The absorption of water can lead to changes in its physical state, such as clumping or deliquescence, where the solid dissolves in the absorbed water to form a liquid solution.

Quantitative Hygroscopicity Data

Table of Hygroscopicity Classification (based on European Pharmacopoeia) [3][4]

| Classification | Increase in Mass (w/w) after 24h at 25°C and 80% RH |

| Non-hygroscopic | ≤ 0.12% |

| Slightly hygroscopic | > 0.12% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

To determine the specific classification of lithium hydrogen sulfate, experimental analysis as detailed in the protocols below would be required.

Handling and Storage of Hygroscopic and Acidic Solids

Given the hygroscopic and acidic nature of lithium hydrogen sulfate, stringent handling and storage procedures are essential to ensure safety and product stability.

-

Storage: Store in a tightly sealed, airtight container in a cool, dry place.[5] The use of a desiccator or a dry box with an inert atmosphere is recommended for long-term storage or for handling highly sensitive experiments.[6]

-

Handling: Minimize exposure to the ambient atmosphere.[5] Weighing and transferring the material should be done as quickly as possible. For critical applications, handling within a glovebox with a controlled low-humidity atmosphere is advisable.

-

Environment: Avoid storage and handling in areas with high humidity.[7]

-

Materials to Avoid: Keep away from moisture and incompatible materials. Due to its acidic nature, it should not be stored with bases or reactive metals.

Caption: Workflow for Safe Handling of Lithium Hydrogen Sulfate.

Safety Precautions and Personal Protective Equipment (PPE)

As an acidic compound, lithium hydrogen sulfate can be corrosive and cause irritation. Appropriate personal protective equipment should be worn at all times.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat or a chemical-resistant suit should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

-

Work Area: Work in a well-ventilated area, preferably under a fume hood.

Disposal of Lithium Hydrogen Sulfate

Disposal of lithium hydrogen sulfate must be carried out in accordance with local, state, and federal regulations. Due to its acidic nature, it is classified as hazardous waste.

-

Neutralization: Slowly add the lithium hydrogen sulfate to a large volume of a weak base solution, such as sodium bicarbonate (baking soda) or a mixture of soda ash and slaked lime, with constant stirring.[8][9] This should be done in a well-ventilated area and with appropriate PPE, as the reaction can be exothermic.

-

Dilution: The neutralized solution should be further diluted with a large volume of water.[8][9]

-

Disposal: The resulting neutralized and diluted solution can typically be flushed down the drain, but it is crucial to verify this with local regulations.[9][10]

-

Containers: Empty containers should be triple-rinsed before disposal.

Experimental Protocols for Determining Hygroscopicity

To quantitatively assess the hygroscopic nature of lithium hydrogen sulfate or similar materials, the following experimental methods are recommended.

Dynamic Vapor Sorption (DVS)

This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[11][12]

Methodology:

-

A small amount of the sample (typically 5-20 mg) is placed on the DVS instrument's microbalance.

-

The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

-

The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[13]

-

At each step, the system waits for the sample mass to equilibrate (i.e., the rate of mass change falls below a set threshold) before proceeding to the next RH level.[11]

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

The data is plotted as the percentage change in mass versus relative humidity to generate the sorption and desorption isotherms.

Thermogravimetric Analysis (TGA)

TGA can be used to determine the water content of a sample by measuring the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample is placed in a TGA crucible.

-

The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or dry air).

-

A temperature program is applied, typically involving a heating ramp to a temperature sufficient to drive off any absorbed water (e.g., up to 150-200°C for loosely bound water).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The mass loss corresponding to the evaporation of water is used to calculate the initial water content of the sample.

Karl Fischer Titration

This is a highly specific and accurate method for determining the water content of a substance.[3]

Methodology:

-

The Karl Fischer titrator is prepared with the appropriate reagent.

-

A precisely weighed amount of the solid sample is introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

-

The sample is stirred to dissolve or disperse, allowing the water to be extracted into the solvent.

-

The Karl Fischer reagent, containing iodine, is titrated into the sample solution.

-

The iodine reacts stoichiometrically with the water present in the sample.

-

The endpoint is detected potentiometrically when all the water has been consumed.

-

The amount of titrant used is directly proportional to the amount of water in the original sample.

Caption: Experimental Workflows for Hygroscopicity Determination.

References

- 1. Lithium sulfate - 江苏普乐司生物科技有限公司 [m.pules.cn]

- 2. lithium hydrogen sulfate [chemister.ru]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. tutorchase.com [tutorchase.com]

- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 7. scribd.com [scribd.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. quora.com [quora.com]

- 10. laballey.com [laballey.com]

- 11. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. skpharmteco.com [skpharmteco.com]

A Technical Guide to the Solubility of Lithium Hydrogen Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium hydrogen sulfate (LiHSO₄), also known as lithium bisulfate, in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on established qualitative information, the key physicochemical principles governing its solubility, and a detailed experimental protocol for its determination.

Introduction to Lithium Hydrogen Sulfate

Lithium hydrogen sulfate is an inorganic compound with the chemical formula HLiO₄S. It is the monosodium salt of sulfuric acid, presenting as a white, crystalline, and hygroscopic solid.[1] While it is readily soluble in water, its interaction with non-aqueous, organic solvents is markedly different.[1][2] Understanding the solubility of LiHSO₄ is crucial for its application in various fields, including its use as a catalyst in organic synthesis, in the manufacturing of specialty glass, and potentially in electrochemical systems.[1]

Solubility Data

Quantitative solubility data for lithium hydrogen sulfate in organic solvents is scarce in publicly available literature. The compound is consistently reported as being qualitatively insoluble in common organic solvents. This low solubility is a critical consideration for any process involving its use in a non-aqueous medium.

A summary of the available qualitative data is presented below.

| Solvent | Chemical Class | Temperature (°C) | Solubility | Source(s) |

| Ethanol | Protic Alcohol | Not Specified | Insoluble | [1][2] |

| Acetone | Aprotic Ketone | Not Specified | Insoluble | [2] |

Note: "Insoluble" is a qualitative term and typically implies a solubility of less than 0.1 g per 100 mL of solvent.

Physicochemical Factors Governing Solubility

The poor solubility of an ionic, acidic salt like lithium hydrogen sulfate in most organic solvents can be understood by examining the interplay between the properties of the solute (LiHSO₄) and the solvent.

3.1. Solute Properties

-

High Lattice Energy: As an ionic compound, LiHSO₄ has a crystal structure stabilized by strong electrostatic forces between the lithium cations (Li⁺) and the hydrogen sulfate anions (HSO₄⁻). Overcoming this high lattice energy requires significant energy input, which must be compensated by the energy released during the solvation process.

-

Ionic and Polar Nature: The presence of fully dissociated ions (in solution) and a highly polar H-O bond in the hydrogen sulfate anion makes the compound highly polar.

3.2. Solvent Properties The ability of a solvent to dissolve an ionic compound like LiHSO₄ is governed by several factors:

-

Polarity ("Like Dissolves Like"): Highly polar solvents are required to dissolve polar or ionic solutes. Organic solvents exhibit a wide range of polarities. While polar organic solvents exist, they are often not polar enough to overcome the lattice energy of simple inorganic salts.

-

Dielectric Constant (ε): This property reflects a solvent's ability to separate ions. Solvents with high dielectric constants are more effective at shielding the electrostatic attraction between cations and anions, thus favoring dissolution.[3] Many organic solvents have low to moderate dielectric constants compared to water (ε ≈ 80).

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds, which can help solvate anions. Aprotic solvents (e.g., ketones, ethers) lack this ability but may still solvate cations through dipole-ion interactions.[4]

-

Solvent Donor Number (DN): A measure of a solvent's Lewis basicity, the donor number indicates its ability to solvate cations.[5] Solvents with a high DN can more effectively coordinate with and stabilize the Li⁺ cation, which is a key step in the dissolution process.[5]

The logical interplay of these factors is what ultimately dictates the solubility.

Experimental Protocol for Solubility Determination

The following section outlines a generalized, robust methodology for experimentally determining the solubility of a sparingly soluble salt like lithium hydrogen sulfate in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

4.1. Principle A supersaturated solution of the solute (LiHSO₄) in the chosen organic solvent is prepared and agitated at a constant, controlled temperature for a sufficient duration to ensure that thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The solid phase is then separated, and the concentration of the solute in the clear, saturated liquid phase is determined using a suitable analytical technique.

4.2. Materials and Equipment

-

Solute: Anhydrous Lithium Hydrogen Sulfate (LiHSO₄), finely powdered to increase surface area.

-

Solvents: High-purity, anhydrous grade organic solvents of interest.

-

Apparatus:

-

Temperature-controlled orbital shaker or magnetic stirrer with a heating/cooling bath.

-

Jacketed glass equilibrium vessels or sealed flasks.

-

Calibrated thermometer or temperature probe (±0.1 °C).

-

Syringe filters (e.g., 0.22 µm PTFE) to separate the solid phase.

-

Analytical balance (±0.1 mg).

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Inert atmosphere glove box or Schlenk line (critical due to the hygroscopic nature of LiHSO₄ and many anhydrous solvents).[6]

-

-

Analytical Instrumentation (select one):

4.3. Experimental Workflow

4.4. Step-by-Step Procedure

-

Preparation: In a jacketed glass vessel, add an excess amount of finely powdered LiHSO₄ to a known volume or mass of the organic solvent. "Excess" means enough solid remains undissolved at equilibrium.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Place it in the temperature-controlled shaker/stirrer. Agitate the mixture at a constant, desired temperature (e.g., 25.0 ± 0.1 °C) for an extended period (a minimum of 24 hours is recommended to ensure equilibrium, but 48-72 hours may be necessary for sparingly soluble salts).[8]

-

Settling: Stop the agitation and allow the vessel to rest in the temperature bath for several hours (e.g., 2-4 hours) to let the undissolved solid settle.

-

Sampling: Carefully draw a sample of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe (to match the experiment's temperature). Immediately attach a syringe filter and dispense the clear filtrate into a pre-weighed, sealed vial.

-

Gravimetric Analysis: Weigh the collected filtrate to determine its mass.

-

Quantitative Analysis:

-

Accurately dilute the filtrate with a suitable solvent (typically deionized water for ICP-OES or IC) to a concentration within the instrument's linear range.

-

Analyze the diluted sample using a calibrated instrument (e.g., ICP-OES to measure the Li⁺ concentration).

-

-

Calculation:

-

From the measured concentration in the diluted sample, calculate the concentration of LiHSO₄ in the original, undiluted filtrate.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (χ).

-

4.5. Safety Precautions

-

Lithium hydrogen sulfate is an acidic salt and can cause irritation to the eyes, skin, and respiratory system. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or fume hood.

-

Due to the hygroscopic nature of LiHSO₄, all operations should ideally be performed under an inert atmosphere (e.g., in a glovebox) to prevent moisture contamination, which can significantly alter solubility.[6]

Conclusion

While quantitative data on the solubility of lithium hydrogen sulfate in organic solvents remains elusive, a strong theoretical basis suggests its solubility is inherently low. This is attributed to its high lattice energy and the inability of most organic solvents to provide sufficient solvation energy. For applications requiring the dissolution of LiHSO₄ in a non-aqueous medium, this guide provides the fundamental principles to consider and a detailed experimental protocol to accurately quantify its solubility, enabling researchers to make informed decisions for their specific systems.

References

- 1. Buy Lithium hydrogen sulfate | 13453-86-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. escholarship.org [escholarship.org]

- 4. nerd.wwnorton.com [nerd.wwnorton.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Phase Transitions of Lithium Hydrogen Sulfate Under Pressure: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium hydrogen sulfate (LiHSO₄) is a compound of interest in various scientific and industrial fields. Understanding its behavior under extreme conditions, such as high pressure, is crucial for predicting its stability, reactivity, and potential applications in areas like materials science and energy storage. This technical guide provides a comprehensive overview of the methodologies used to investigate the phase transitions of crystalline solids under high pressure, with a specific focus on how these techniques would be applied to lithium hydrogen sulfate.

Note: A thorough review of the current scientific literature reveals a significant gap in experimental and theoretical data specifically concerning the high-pressure phase transitions of solid lithium hydrogen sulfate. While studies on related compounds such as lithium sulfate (Li₂SO₄) and other hydrogen sulfates have been conducted, direct quantitative data for LiHSO₄ remains unavailable. This document, therefore, outlines the established experimental and computational protocols that would be employed for such an investigation and presents analogous data from related compounds to provide a predictive framework.

Introduction to High-Pressure Phase Transitions

Phase transitions are fundamental phenomena in which the physical properties of a material change, often abruptly, in response to variations in thermodynamic variables such as temperature and pressure. In the context of solid-state materials, pressure-induced phase transitions can lead to significant changes in crystal structure, density, and electronic properties. These transformations are of paramount importance for understanding the fundamental physics and chemistry of materials and for the synthesis of novel materials with unique properties.

For a crystalline solid like lithium hydrogen sulfate, the application of high pressure can overcome the energetic barriers between different solid-state phases, leading to the formation of new, often denser, crystal structures. The study of these transitions provides valuable insights into the equation of state, elasticity, and vibrational dynamics of the material.

Experimental Protocols for High-Pressure Studies

The investigation of phase transitions under pressure requires specialized equipment capable of generating and maintaining high pressures while allowing for in-situ analysis of the sample. The primary techniques employed are high-pressure X-ray diffraction and Raman spectroscopy, typically utilizing a diamond anvil cell.

Diamond Anvil Cell (DAC)

A diamond anvil cell is a device used to generate extremely high pressures, often up to hundreds of gigapascals (GPa).[1] It consists of two opposing diamonds with a small, flat area (culet) at the tip. The sample is placed in a small hole within a metal gasket, which is then positioned between the diamond culets. A pressure-transmitting medium, such as a silicone oil or a noble gas, is often used to ensure hydrostatic or quasi-hydrostatic conditions.[1] The pressure is applied by mechanically forcing the diamonds together. The transparency of diamonds to a wide range of electromagnetic radiation allows for various spectroscopic and diffraction measurements to be performed on the sample while it is under pressure.

High-Pressure X-ray Diffraction (HP-XRD)

Methodology:

-

Sample Preparation: A fine powder of crystalline lithium hydrogen sulfate is loaded into the sample chamber of a gasket within the diamond anvil cell. A small ruby chip is often included as a pressure calibrant.

-

Pressure Application: The DAC is placed in a device that applies a controlled force to the diamonds, thereby pressurizing the sample.

-

Data Collection: The DAC is mounted on a synchrotron X-ray beamline. A monochromatic X-ray beam is directed through the diamond anvils and onto the sample.[2] The diffracted X-rays are collected on a 2D detector.

-

Pressure Measurement: The pressure is determined by measuring the fluorescence spectrum of the ruby chip. The shift in the R1 fluorescence line of ruby is a well-calibrated pressure standard.

-

Data Analysis: The 2D diffraction images are integrated to produce 1D diffraction patterns (intensity vs. 2θ). These patterns are then analyzed to determine the crystal structure of the sample at a given pressure. Phase transitions are identified by the appearance of new diffraction peaks, the disappearance of existing peaks, or abrupt changes in the lattice parameters.

High-Pressure Raman Spectroscopy

Methodology:

-

Sample Preparation: Similar to HP-XRD, a small single crystal or powdered sample of lithium hydrogen sulfate is loaded into a DAC, often with a pressure calibrant.

-

Data Collection: The DAC is placed under a Raman microscope. A laser beam is focused through one of the diamond anvils onto the sample. The scattered light is collected and directed to a spectrometer.

-

Spectral Analysis: The Raman spectrum, which consists of peaks corresponding to the vibrational modes of the material, is recorded at various pressures. Phase transitions are indicated by:

-

The appearance or disappearance of Raman bands.

-

Discontinuous shifts in the frequency of Raman bands.

-

Changes in the splitting of degenerate vibrational modes.

-

Quantitative Data (Hypothetical and Analogous)

As no specific data for LiHSO₄ exists, the following table is a hypothetical representation of how such data would be presented. For context, data from a high-pressure study on a related compound, lithium perchlorate (LiClO₄), is included to illustrate the nature of pressure-induced phase transitions in similar materials.[3]

| Compound | Pressure (GPa) | Phase Transition | Crystal System (Pre-transition) | Crystal System (Post-transition) | Reference |

| LiHSO₄ | TBD | Phase I → Phase II | TBD | TBD | N/A |

| LiHSO₄ | TBD | Phase II → Phase III | TBD | TBD | N/A |

| LiClO₄ | ~1.96 | Phase I → Phase II | Orthorhombic | Not specified | [3] |

| LiClO₄ | ~5.09 | Phase II → Phase III | Not specified | Not specified | [3] |

TBD: To Be Determined through future experimental work. N/A: Not Applicable as no data is currently available.

Visualization of Experimental Workflow and Phase Transitions

The following diagrams, generated using the DOT language, illustrate the logical flow of high-pressure experiments and a hypothetical phase transition pathway for lithium hydrogen sulfate.

References

Spectroscopic Characterization of Lithium Hydrogen Sulfate (LiHSO₄): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Lithium Hydrogen Sulfate (LiHSO₄) using Fourier Transform Infrared (FTIR) and Raman spectroscopy. LiHSO₄, an inorganic compound with significant applications in various chemical syntheses, requires precise analytical techniques for its structural elucidation and quality control. This document details the vibrational characteristics of LiHSO₄, outlines experimental protocols for its analysis, and presents the expected spectral data.

Introduction to the Vibrational Spectroscopy of LiHSO₄

FTIR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules and crystal lattices.[1] When applied to LiHSO₄, these methods provide a unique spectral fingerprint, revealing information about the functional groups present, the crystal structure, and the nature of the hydrogen bonding within the material.

The vibrational spectrum of LiHSO₄ is primarily characterized by the modes of the hydrogen sulfate (HSO₄⁻) ion. The HSO₄⁻ ion, belonging to the C₃ᵥ point group in its isolated state, exhibits a set of characteristic vibrational modes. However, in the solid crystalline state, the local symmetry is often lower, leading to the splitting of degenerate modes and the activation of otherwise silent modes.

The fundamental vibrational modes of the HSO₄⁻ ion include:

-

ν(OH): O-H stretching

-

δ(SOH): S-O-H in-plane bending

-

γ(SOH): S-O-H out-of-plane bending

-

νₛ(SO₃): Symmetric stretching of the SO₃ group

-

νₐₛ(SO₃): Asymmetric stretching of the SO₃ group

-

δₛ(SO₃): Symmetric bending of the SO₃ group

-

δₐₛ(SO₃): Asymmetric bending of the SO₃ group

-

τ(SO₃): Torsional mode of the SO₃ group

Experimental Protocols

The successful spectroscopic characterization of LiHSO₄ requires careful consideration of its hygroscopic nature.[2] All sample handling and preparation should ideally be performed in a controlled environment, such as a glove box with an inert atmosphere (e.g., dry argon or nitrogen), to prevent moisture absorption.[3]

Synthesis of LiHSO₄

Lithium hydrogen sulfate can be synthesized through several methods. A common laboratory-scale synthesis involves the reaction of lithium sulfate (Li₂SO₄) with a stoichiometric amount of concentrated sulfuric acid (H₂SO₄).[4]

Reaction: Li₂SO₄ + H₂SO₄ → 2LiHSO₄

Another approach is the neutralization reaction between lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) and sulfuric acid.[2]

Reactions: LiOH + H₂SO₄ → LiHSO₄ + H₂O Li₂CO₃ + 2H₂SO₄ → 2LiHSO₄ + H₂O + CO₂

The resulting product should be carefully dried under vacuum to remove any residual water or solvent. The purity of the synthesized LiHSO₄ should be confirmed by techniques such as X-ray diffraction (XRD) prior to spectroscopic analysis.

FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining FTIR spectra of solid samples with minimal preparation.[5]

Methodology:

-

Sample Preparation: A small amount of the finely ground LiHSO₄ powder is placed directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

-

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction and other spectral manipulations may be applied as needed.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrational modes.

Methodology:

-

Sample Preparation: A small amount of the LiHSO₄ powder is placed in a suitable container, such as a glass capillary tube or on a microscope slide.

-

Data Acquisition:

-

Spectrometer: A Raman spectrometer equipped with a microscope for sample visualization and laser focusing.

-

Laser Excitation: A common laser wavelength is 532 nm or 785 nm. The laser power should be optimized to maximize the Raman signal while avoiding sample degradation.

-

Spectral Range: Typically 3500-100 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Acquisition Time: The integration time and number of accumulations are adjusted to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing: The raw spectrum is typically corrected for background fluorescence and cosmic rays.

Spectroscopic Data and Interpretation

Due to the limited availability of published, peer-reviewed FTIR and Raman spectra specifically for solid LiHSO₄, the following data tables are compiled based on the known vibrational modes of the HSO₄⁻ ion and by analogy with the spectra of other alkali metal hydrogen sulfates, such as KHSO₄ and NaHSO₄.[6]

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~3400 - 2800 | ν(OH) - O-H stretching | Broad, Strong |

| ~1350 - 1300 | δ(SOH) - S-O-H in-plane bending | Medium |

| ~1250 - 1150 | νₐₛ(SO₃) - Asymmetric SO₃ stretching | Very Strong |

| ~1050 - 1000 | νₛ(SO₃) - Symmetric SO₃ stretching | Strong |

| ~900 - 850 | γ(SOH) - S-O-H out-of-plane bending | Medium, Broad |

| ~600 - 550 | δₐₛ(SO₃) - Asymmetric SO₃ bending | Strong |

| ~450 - 400 | δₛ(SO₃) - Symmetric SO₃ bending | Medium |

Raman Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~3400 - 2800 | ν(OH) - O-H stretching | Weak, Broad |

| ~1350 - 1300 | δ(SOH) - S-O-H in-plane bending | Medium |

| ~1250 - 1150 | νₐₛ(SO₃) - Asymmetric SO₃ stretching | Medium |

| ~1050 - 1000 | νₛ(SO₃) - Symmetric SO₃ stretching | Very Strong |

| ~900 - 850 | γ(SOH) - S-O-H out-of-plane bending | Weak |

| ~600 - 550 | δₐₛ(SO₃) - Asymmetric SO₃ bending | Medium |

| ~450 - 400 | δₛ(SO₃) - Symmetric SO₃ bending | Medium |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of LiHSO₄.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of Lithium Hydrogen Sulfate. By providing detailed information on the vibrational modes of the HSO₄⁻ ion and the overall crystal structure, these techniques enable the confirmation of synthesis, assessment of purity, and a deeper understanding of the material's properties. The experimental protocols and spectral data presented in this guide serve as a valuable resource for researchers and professionals working with this important compound. Further research dedicated to the specific spectroscopic analysis of crystalline LiHSO₄ will be beneficial for refining the assignments and understanding the subtle structural details of this material.

References

An In-depth Technical Guide to the Enthalpy of Formation for Lithium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard enthalpy of formation for lithium hydrogen sulfate (LiHSO₄). It includes key quantitative data, a detailed, generalized experimental protocol for its determination, and a logical diagram illustrating the thermodynamic relationships based on Hess's Law. This document is intended to serve as a foundational resource for professionals engaged in research and development where the thermodynamic properties of lithium compounds are critical.

Quantitative Thermodynamic Data

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (298.15 K and 1 atm). The accepted value for solid lithium hydrogen sulfate is presented below, along with the standard enthalpies of formation for related compounds that are pertinent to its synthesis and thermodynamic assessment.

| Compound | Chemical Formula | State | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |

| Lithium Hydrogen Sulfate | LiHSO₄ | solid | -1143[1] |

| Lithium Sulfate | Li₂SO₄ | solid | -1436.49 |

| Sulfuric Acid | H₂SO₄ | liquid | -813.989 |

| Lithium | Li | solid | 0 |

| Hydrogen | H₂ | gas | 0 |

| Sulfur | S | rhombic | 0 |

| Oxygen | O₂ | gas | 0 |

Experimental Protocol: Calorimetric Determination of Enthalpy of Formation

Principle

The direct formation of lithium hydrogen sulfate from its elements (lithium, hydrogen, sulfur, and oxygen) is not practically feasible in a calorimeter. Therefore, an indirect method involving a series of dissolution and reaction steps is employed. A common approach involves measuring the enthalpy of solution of lithium metal, a lithium salt, and the target compound in a suitable solvent, and then constructing a thermodynamic cycle.

A Plausible Experimental Workflow

A hypothetical, yet experimentally sound, workflow for determining the enthalpy of formation of LiHSO₄ could involve the following steps, using a constant-pressure calorimeter (e.g., a coffee-cup calorimeter for demonstration or a more sophisticated isothermal calorimeter for high-precision measurements):

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by mixing known amounts of hot and cold water or by using a reaction with a well-known enthalpy change.

-

Enthalpy of Solution of Lithium Metal: A known mass of pure lithium metal is reacted with a large excess of an acidic solution (e.g., dilute HCl) in the calorimeter. The temperature change is meticulously recorded to calculate the enthalpy of this reaction.

-

Enthalpy of Solution of Lithium Sulfate: A known mass of anhydrous lithium sulfate (Li₂SO₄) is dissolved in the same acidic solution within the calorimeter, and the corresponding temperature change is measured to determine its enthalpy of solution.

-

Enthalpy of Reaction of Sulfuric Acid: A known amount of concentrated sulfuric acid is added to the solution in the calorimeter, and the heat of this dilution/reaction is measured.

-

Enthalpy of Solution of Lithium Hydrogen Sulfate: A known mass of pure lithium hydrogen sulfate is dissolved in the initial solvent in the calorimeter, and the temperature change is recorded to determine its enthalpy of solution.

-

Calculation using Hess's Law: The measured enthalpies of these reactions are then used in a thermochemical cycle to calculate the standard enthalpy of formation of lithium hydrogen sulfate.

Logical Relationships: A Hess's Law Cycle

Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken. This principle can be visualized to understand the relationship between the enthalpy of formation of lithium hydrogen sulfate and the enthalpies of formation of reactants and products in a relevant reaction. One such reaction is the formation of lithium hydrogen sulfate from lithium sulfate and sulfuric acid:

Li₂SO₄(s) + H₂SO₄(l) → 2LiHSO₄(s)

The enthalpy of this reaction (ΔH°rxn) can be related to the enthalpies of formation of the reactants and products. The following diagram illustrates this relationship. It should be noted that while the standard enthalpies of formation for Li₂SO₄, H₂SO₄, and LiHSO₄ are known, the experimental value for the enthalpy of the reaction between lithium sulfate and sulfuric acid is not readily found in the public literature. Therefore, a complete calculation to verify the enthalpy of formation of LiHSO₄ through this specific cycle cannot be finalized without this piece of data.

Caption: A Hess's Law cycle illustrating the formation of LiHSO₄.

References

Synthesis of Lithium Hydrogen Sulfate (LiHSO₄) from Lithium Carbonate and Sulfuric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of lithium hydrogen sulfate (LiHSO₄) from lithium carbonate (Li₂CO₃) and sulfuric acid (H₂SO₄). The document details the core chemical principles, a composite experimental protocol, purification techniques, and analytical characterization methods. All quantitative data is summarized in structured tables for ease of reference. Additionally, logical workflows for the synthesis and purification processes are visualized using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and materials science.

Introduction

Lithium hydrogen sulfate (LiHSO₄), also known as lithium bisulfate, is an inorganic compound of increasing interest in various industrial and scientific applications. Its utility spans from being a precursor in the synthesis of other lithium compounds to its potential use as a solid acid catalyst. The synthesis from readily available starting materials like lithium carbonate and sulfuric acid presents an economically viable route for its production. This whitepaper outlines the essential technical details for the successful laboratory-scale synthesis and characterization of LiHSO₄.

Core Chemical Principles

The synthesis of lithium hydrogen sulfate from lithium carbonate and sulfuric acid is fundamentally an acid-base reaction. The stoichiometry of the reactants is critical in determining the final product. To produce lithium hydrogen sulfate, a 1:2 molar ratio of lithium carbonate to sulfuric acid is required.

Reaction Equation:

Li₂CO₃ (s) + 2H₂SO₄ (aq) → 2LiHSO₄ (aq) + H₂O (l) + CO₂ (g)

In this reaction, the strong sulfuric acid reacts with the carbonate salt, leading to the formation of the bisulfate salt, water, and carbon dioxide gas. The evolution of CO₂ gas helps to drive the reaction to completion. If a 1:1 molar ratio were used, the primary product would be lithium sulfate (Li₂SO₄).

Experimental Protocols

The following is a composite experimental protocol for the synthesis of lithium hydrogen sulfate, derived from established procedures for related sulfate compounds.

Materials and Equipment

-

Materials:

-

Lithium Carbonate (Li₂CO₃), high purity (99%+)

-

Concentrated Sulfuric Acid (H₂SO₄), 98%

-

Deionized Water

-

Acetone (for washing)

-

-

Equipment:

-

Glass reaction vessel (e.g., beaker or round-bottom flask)

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel for controlled acid addition

-

Heating mantle or hot plate

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Drying oven or desiccator

-

Synthesis Procedure

-

Preparation of Lithium Carbonate Slurry: In a suitable reaction vessel, add a pre-weighed amount of high-purity lithium carbonate to a calculated volume of deionized water to form a slurry. Continuous stirring is initiated.

-

Stoichiometric Addition of Sulfuric Acid: Slowly add a stoichiometric amount of concentrated sulfuric acid (a 1:2 molar ratio of Li₂CO₃ to H₂SO₄) to the lithium carbonate slurry. The acid should be added dropwise to control the effervescence from the evolution of carbon dioxide.

-

Reaction Completion: After the complete addition of sulfuric acid, continue stirring the solution. The reaction mixture can be gently heated to between 30-60°C for 30-60 minutes to ensure the reaction goes to completion.[1]

-

Crystallization: The resulting lithium hydrogen sulfate solution is then concentrated by gentle heating to evaporate a portion of the water. Subsequently, the solution is allowed to cool slowly to room temperature to promote the formation of LiHSO₄ crystals.

-

Isolation and Washing: The crystallized LiHSO₄ is collected by vacuum filtration. The crystals are then washed with a small amount of cold deionized water to remove any remaining impurities, followed by a wash with acetone to aid in drying.

-

Drying: The purified crystals are dried in an oven at a temperature of 80-180°C to obtain the anhydrous form of lithium hydrogen sulfate.

Purification of LiHSO₄

Recrystallization is a primary method for the purification of the crude LiHSO₄ product. This involves dissolving the crystals in a minimum amount of hot deionized water and then allowing the solution to cool slowly, promoting the formation of higher purity crystals.

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Lithium Carbonate | Li₂CO₃ | 73.89 | White, odorless powder |

| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, odorless liquid |

| Lithium Hydrogen Sulfate | LiHSO₄ | 104.01 | White crystalline solid |

Characterization Data for Lithium Hydrogen Sulfate

The following table summarizes key characterization data for LiHSO₄.

| Parameter | Value | Technique |

| Crystal System | Monoclinic | XRD |

| Space Group | P2₁/n | XRD |

| a (Å) | 6.3368 | XRD |

| b (Å) | 10.9146 | XRD |

| c (Å) | 5.0730 | XRD |

| β (°) | 90.987 | XRD |

| Unit Cell Volume (ų) | 350.5 | XRD |

| Key FTIR Peaks (cm⁻¹) | ~1100 (ν₃ SO₄²⁻), ~600 (ν₄ SO₄²⁻) | FTIR |

Note: Specific peak positions in FTIR can vary based on the sample preparation and hydration state. The provided values are characteristic for sulfate groups.

Visualizations

Logical Workflow for LiHSO₄ Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of lithium hydrogen sulfate.

Purification Process for LiHSO₄

Caption: A diagram outlining the recrystallization process for purifying crude lithium hydrogen sulfate.

Analytical Characterization

To confirm the identity and purity of the synthesized LiHSO₄, a suite of analytical techniques should be employed.

-

X-ray Diffraction (XRD): This technique is essential for confirming the crystalline phase and structure of the final product. The obtained diffraction pattern should be compared with reference patterns for monoclinic LiHSO₄.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the compound. The spectrum of LiHSO₄ is expected to show characteristic absorption bands for the sulfate (SO₄²⁻) and hydrogen sulfate (HSO₄⁻) ions.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the synthesized compound and to confirm the absence of water of hydration in the anhydrous product.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used to quantify the lithium content and to detect any metallic impurities.

Conclusion

The synthesis of lithium hydrogen sulfate from lithium carbonate and sulfuric acid is a straightforward and scalable method. The key to obtaining a high-purity product lies in the precise control of the stoichiometry of the reactants and the implementation of appropriate purification techniques such as recrystallization. The analytical methods outlined in this guide are crucial for the comprehensive characterization of the final product, ensuring it meets the required specifications for its intended application. This technical guide provides a solid foundation for the successful synthesis and analysis of LiHSO₄ in a laboratory setting.

References

Methodological & Application

Application of Lithium Hydrogen Sulfate (LiHSO₄) in Solid-State Battery Electrolytes: A Review of the Current Landscape and Analogous Systems